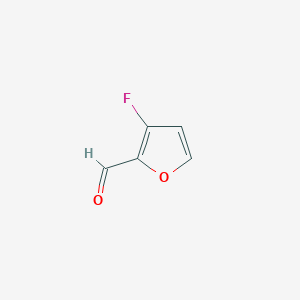

3-Fluorofuran-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluorofuran-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FO2/c6-4-1-2-8-5(4)3-7/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITNMHEWGAJPBJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801305815 | |

| Record name | 3-Fluoro-2-furancarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801305815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675103-42-1 | |

| Record name | 3-Fluoro-2-furancarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=675103-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-2-furancarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801305815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluorofuran-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodologies for the Synthesis of 3 Fluorofuran 2 Carbaldehyde

De Novo Synthetic Routes to the Furan (B31954) Core

De novo strategies involve the assembly of the furan ring from non-cyclic starting materials that already contain the fluorine atom or a precursor group. This approach offers the advantage of precise control over the position of the fluorine substituent from the outset.

Cyclization reactions are a cornerstone of heterocyclic synthesis. In the context of 3-fluorofurans, this typically involves the ring closure of a suitably functionalized and fluorinated aliphatic precursor. One notable strategy is the cyclization of gem-difluorohomopropargyl alcohols. While this method has been demonstrated for the synthesis of 2,5-disubstituted 3-fluorofurans, the underlying principle can be adapted. The reaction proceeds via a base-promoted cyclization, where the fluorine atom at the 3-position is incorporated from the starting material.

Subsequent to the formation of the 3-fluorofuran (B6597316) ring, the introduction of the 2-carbaldehyde group would be necessary. This could potentially be achieved through a formylation reaction, such as the Vilsmeier-Haack reaction, which is effective for electron-rich aromatic compounds. organic-chemistry.orgjk-sci.comresearchgate.netwikipedia.org The electron-donating character of the fluorine atom might sufficiently activate the furan ring for electrophilic substitution at the adjacent C2 position.

| Starting Material Type | Key Transformation | Resulting Core Structure | Ref. |

| gem-difluorohomopropargyl alcohols | Base-promoted cyclization | 3-Fluorofuran | chemicalbook.com |

| Fluorinated acyclic precursors | Tandem Michael addition/intramolecular cyclization | Fluorinated cyclopropanes | organic-chemistry.org |

Heterocyclic annulation involves the fusion of a new ring onto an existing one. While more commonly applied to the synthesis of fused systems like benzofurans, the principles can be extended to the construction of highly substituted furans. chemicalbook.com These methods often involve multi-step sequences, for instance, a [3+2] cycloaddition of an α-oxygenated propargyl anion with an aldehyde, followed by intramolecular cyclization. chemicalbook.com For the synthesis of 3-fluorofuran-2-carbaldehyde, this would necessitate a fluorinated starting material that cyclizes to form the furan ring with the fluorine atom at the desired position. The complexity of such precursors often makes this a less direct route for simple substituted furans.

| Annulation Strategy | Reactant Types | Product Class | Ref. |

| [3+2] Cycloaddition | α-oxygenated propargyl anion, aldehyde | Tetrasubstituted furans | chemicalbook.com |

| Palladium/Copper-catalyzed cross-coupling | (Z)-β-bromoenol acetates, terminal alkynes | 2,5-Disubstituted 3-iodofurans | chemicalbook.com |

Fluorination Strategies for Furan-2-carbaldehyde Precursors

This approach begins with a pre-formed furan-2-carbaldehyde or a derivative and introduces the fluorine atom at the 3-position in a subsequent step. This can be achieved through various fluorination techniques, each with its own set of advantages and challenges regarding regioselectivity and substrate compatibility.

Direct electrophilic fluorination involves the reaction of an electron-rich aromatic ring with a source of "electrophilic fluorine." Reagents such as Selectfluor™ (F-TEDA-BF4) are widely used for this purpose due to their stability and ease of handling. nrochemistry.com However, the direct fluorination of furan-2-carbaldehyde presents a significant regioselectivity challenge. The furan ring is activated towards electrophilic substitution, but the formyl group at the 2-position directs incoming electrophiles primarily to the 5-position.

To achieve fluorination at the 3-position, a directing group strategy might be employed. This would involve the temporary installation of a group at the 2-position that sterically or electronically favors electrophilic attack at the adjacent C3 position. After the fluorination step, this directing group would be removed or converted back to the carbaldehyde.

| Fluorinating Agent | Substrate Type | Key Challenge | Potential Solution |

| Selectfluor™ | Furan-2-carbaldehyde | Poor regioselectivity (favors C5) | Use of a C2 directing group |

| N-Fluorobenzenesulfonimide (NFSI) | Electron-rich heterocycles | Similar regioselectivity issues | Substrate pre-functionalization |

Nucleophilic fluorination is a common method for introducing fluorine, but it requires a substrate with a good leaving group at the target position. scispace.com For the synthesis of 3-fluorofuran-2-carbaldehyde, this would necessitate a precursor such as 3-chloro- or 3-bromo-furan-2-carbaldehyde. The reaction would proceed via a nucleophilic aromatic substitution (SNA) mechanism. The electron-withdrawing nature of the 2-carbaldehyde group would activate the furan ring towards nucleophilic attack, making the displacement of a halide at the 3-position feasible.

Common nucleophilic fluoride (B91410) sources include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), often used in polar aprotic solvents and sometimes in the presence of phase-transfer catalysts to enhance the solubility and reactivity of the fluoride ion. scispace.com

Halogen exchange, often referred to as the Halex process, is a specific type of nucleophilic fluorination where a halogen atom (typically chlorine or bromine) is replaced by fluorine. This method is particularly relevant given the availability of 3-bromo-2-furaldehyde. chemicalbook.com The synthesis of this precursor can be achieved by the lithiation of 3-bromofuran at low temperature, followed by quenching with N,N-dimethylformamide (DMF). chemicalbook.com

With 3-bromo-2-furaldehyde in hand, a halogen exchange reaction can be performed using a source of fluoride ions, such as spray-dried potassium fluoride. scispace.com The reaction is typically carried out at elevated temperatures in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The presence of a phase-transfer catalyst can facilitate the reaction by improving the solubility of the fluoride salt. scispace.com

| Precursor | Reagent | Reaction Type | Product | Ref. |

| 3-Bromofuran | LDA, then DMF | Lithiation/Formylation | 3-Bromo-2-furaldehyde | chemicalbook.com |

| 3-Bromo-2-furaldehyde | Potassium Fluoride (KF) | Halogen Exchange | 3-Fluorofuran-2-carbaldehyde | scispace.com |

Functional Group Interconversions Leading to the Carbaldehyde Moiety

The formation of the carbaldehyde group at the C2 position of the 3-fluorofuran ring is a key transformation that can be achieved through several synthetic strategies. These include the oxidation of a precursor alcohol or methyl group, the reduction of a carboxylic acid derivative, or direct formylation of the fluorinated furan ring.

Oxidation of Hydroxymethyl or Methyl Furans

The oxidation of a primary alcohol, such as (3-fluorofuran-2-yl)methanol, presents a direct route to 3-Fluorofuran-2-carbaldehyde. This transformation typically employs mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) are commonly used for the selective oxidation of furfuryl alcohols to their corresponding aldehydes. The reaction mechanism generally involves the formation of a chromate ester or an intermediate manganese species, followed by elimination to yield the aldehyde. While specific examples for the oxidation of (3-fluorofuran-2-yl)methanol are not extensively detailed in readily available literature, the general principles of furfuryl alcohol oxidation are well-established and applicable.

Alternatively, the direct oxidation of a methyl group at the C2 position of 3-fluorofuran would be a more atom-economical approach. However, this transformation is generally more challenging and often requires harsher reaction conditions or specific catalytic systems, which might not be compatible with the sensitive fluorinated furan ring.

Formylation Reactions on Fluorinated Furans

Direct formylation of the 3-fluorofuran ring at the C2 position represents an efficient and convergent synthetic strategy. Several classic formylation reactions can be considered for this purpose.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgnrochemistry.comjk-sci.comwikipedia.org This reaction involves the use of a Vilsmeier reagent, typically generated from phosphoryl chloride (POCl3) and a substituted formamide like N,N-dimethylformamide (DMF). The electron-rich furan ring attacks the electrophilic Vilsmeier reagent, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to yield the aldehyde. wikipedia.org Given that the furan ring is considered electron-rich, this method is a promising candidate for the synthesis of 3-Fluorofuran-2-carbaldehyde from 3-fluorofuran. jk-sci.com

The Rieche formylation provides an alternative route, employing dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid catalyst such as titanium tetrachloride (TiCl4) or tin tetrachloride (SnCl4). mdpi.comwikipedia.org This method is also suitable for electron-rich aromatic compounds.

A third approach involves the lithiation of 3-fluorofuran followed by quenching with a formylating agent like DMF. This strategy relies on the regioselective deprotonation of the furan ring at the C2 position, which is facilitated by the directing effect of the fluorine atom and the inherent acidity of the α-protons of the furan ring. The resulting 2-lithio-3-fluorofuran intermediate can then react with DMF to afford the target aldehyde after workup. This methodology has been successfully applied to the synthesis of analogous compounds like 3-bromofuran-2-carbaldehyde.

Optimization of Reaction Conditions and Yields in Synthetic Protocols

The successful synthesis of 3-Fluorofuran-2-carbaldehyde hinges on the careful optimization of reaction conditions to maximize the yield and purity of the product. Key parameters that require consideration include the choice of solvent, reaction temperature, stoichiometry of reagents, and reaction time.

For instance, in the case of a lithiation-formylation sequence, the choice of the organolithium reagent (e.g., n-butyllithium, sec-butyllithium, or lithium diisopropylamide), the solvent (typically an ethereal solvent like tetrahydrofuran or diethyl ether), and the temperature are critical for achieving high regioselectivity and preventing side reactions. Low temperatures (e.g., -78 °C) are often employed to control the reactivity of the organolithium species.

In Vilsmeier-Haack or Rieche formylation reactions, the nature and amount of the Lewis acid, the reaction temperature, and the workup procedure can significantly influence the outcome of the reaction. Optimization studies would involve screening different Lewis acids and adjusting their molar equivalents to find the optimal balance between reaction rate and selectivity.

The following table provides a hypothetical overview of parameters that would be optimized for different synthetic routes:

| Synthetic Route | Key Parameters for Optimization | Potential Challenges |

| Oxidation of (3-fluorofuran-2-yl)methanol | Oxidizing agent (e.g., PCC, MnO2), solvent, temperature, reaction time. | Over-oxidation to carboxylic acid, degradation of the furan ring. |

| Reduction of 3-fluorofuran-2-carbonyl chloride | Reducing agent (e.g., LiAlH(OtBu)3), catalyst (for Rosenmund), solvent, temperature. | Over-reduction to alcohol, catalyst poisoning. |

| Lithiation-Formylation of 3-fluorofuran | Organolithium reagent, solvent, temperature, addition rate of reagents. | Regioselectivity of lithiation, side reactions with the formylating agent. |

| Vilsmeier-Haack Formylation of 3-fluorofuran | Vilsmeier reagent stoichiometry, solvent, temperature, hydrolysis conditions. | Reactivity of the fluorinated furan, potential for polymerization. |

Comparative Analysis of Synthetic Efficiencies and Green Chemistry Aspects

A comprehensive evaluation of the different synthetic routes to 3-Fluorofuran-2-carbaldehyde involves a comparative analysis of their efficiencies and their alignment with the principles of green chemistry.

Green Chemistry Aspects focus on minimizing the environmental impact of the synthesis. Key metrics include:

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. Formylation reactions, which directly add a formyl group, tend to have a higher atom economy compared to multi-step sequences involving oxidation or reduction with stoichiometric reagents.

E-Factor: The E-Factor, introduced by Roger Sheldon, quantifies the amount of waste generated per unit of product. Routes that use stoichiometric reagents, generate significant byproducts, or require extensive purification (e.g., chromatography) will have a higher E-Factor and are considered less environmentally friendly.

Use of Hazardous Reagents and Solvents: The choice of reagents and solvents is a critical aspect of green chemistry. For example, replacing hazardous solvents with greener alternatives or employing catalytic methods over stoichiometric ones can significantly improve the environmental profile of a synthesis.

A comparative analysis might be summarized as follows:

| Synthetic Route | Potential Advantages | Potential Disadvantages | Green Chemistry Considerations |

| Oxidation of Alcohol | Potentially high-yielding for the final step. | Requires synthesis of the precursor alcohol; use of stoichiometric, often chromium-based, oxidants. | Low atom economy for the overall sequence; generation of heavy metal waste. |

| Reduction of Carboxylic Acid Derivative | Can be highly selective. | Multi-step synthesis; may use hazardous reagents for acyl chloride formation. | Moderate atom economy; potential for hazardous byproducts. |

| Direct Formylation | Convergent and potentially atom-economical. | May require harsh Lewis acids or cryogenic conditions (lithiation). | Higher atom economy; choice of formylation method impacts greenness (e.g., Vilsmeier-Haack vs. catalytic methods). |

Chemical Reactivity and Transformational Chemistry of 3 Fluorofuran 2 Carbaldehyde

Reactions at the Carbaldehyde Group

The carbaldehyde group is a primary site for a variety of chemical transformations, including nucleophilic additions and redox reactions.

Nucleophilic Addition Reactions (e.g., Knoevenagel, Aldol (B89426), Wittig Type Reactions)

The electrophilic carbon of the aldehyde group in 3-Fluorofuran-2-carbaldehyde is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon bonds.

Knoevenagel Condensation: This reaction involves the nucleophilic addition of a compound with an active methylene (B1212753) group to the aldehyde, followed by dehydration. wikipedia.org For 3-Fluorofuran-2-carbaldehyde, this provides a pathway to synthesize α,β-unsaturated compounds. The reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org Studies on other 5-substituted furan-2-carboxaldehydes have shown successful condensation with active methylene compounds like indan-1,3-dione and creatinine, yielding a range of heterocyclic products. damascusuniversity.edu.sysphinxsai.com It is expected that 3-Fluorofuran-2-carbaldehyde would react similarly with various active methylene compounds.

| Active Methylene Compound | Catalyst/Conditions | Expected Product Structure |

|---|---|---|

| Malononitrile | Piperidine, Ethanol | 2-(3-Fluorofuran-2-yl)methylene)malononitrile |

| Diethyl malonate | Base (e.g., NaOEt), Ethanol | Diethyl 2-((3-fluorofuran-2-yl)methylene)malonate |

| Nitromethane | Weak base (e.g., amine) | 3-Fluoro-2-(2-nitrovinyl)furan |

| Indan-1,3-dione | Ethanol, Room Temperature | 2-((3-Fluorofuran-2-yl)methylene)-1H-indene-1,3(2H)-dione |

Aldol Reaction: The Aldol reaction facilitates the formation of β-hydroxy carbonyl compounds through the reaction of an enolate with a carbonyl group. pressbooks.pub In a crossed-aldol reaction, 3-Fluorofuran-2-carbaldehyde, which cannot form an enolate itself, can act as the electrophilic partner for an enolizable aldehyde or ketone. wikipedia.org This reaction is a powerful tool for carbon-carbon bond formation. wikipedia.orgthieme-connect.de The initial aldol addition product may subsequently undergo dehydration, especially with heating, to yield an α,β-unsaturated carbonyl compound, which is the aldol condensation product. pressbooks.pub

Wittig Reaction: The Wittig reaction is a versatile method for synthesizing alkenes by reacting an aldehyde or ketone with a phosphonium (B103445) ylide (Wittig reagent). wikipedia.orglibretexts.org This reaction is highly valuable because it forms the double bond at a specific, predetermined location. libretexts.org 3-Fluorofuran-2-carbaldehyde can be converted into various 2-alkenyl-3-fluorofuran derivatives using this method. The stereochemical outcome of the reaction (E- or Z-alkene) is influenced by the nature and stability of the ylide used. organic-chemistry.org

Oxidation and Reduction Pathways of the Aldehyde Functionality

The aldehyde group of 3-Fluorofuran-2-carbaldehyde can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Aldehydes are easily oxidized to carboxylic acids. youtube.com The oxidation of furan (B31954) aldehydes can yield the corresponding furoic acids. For instance, methods have been developed for the oxidation of halomethylfurfurals to produce halomethylfuroic acids using various oxidants. google.com Similarly, the oxidation of substituted 4-fluorobenzaldehydes has been documented. scispace.com Applying these principles, 3-Fluorofuran-2-carbaldehyde can be oxidized to 3-Fluorofuran-2-carboxylic acid. The choice of oxidizing agent is crucial to avoid degradation of the furan ring, which can be sensitive to harsh oxidative conditions. researchgate.net

Reduction: The reduction of the aldehyde group provides a direct route to the corresponding primary alcohol. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this transformation. The reaction would convert 3-Fluorofuran-2-carbaldehyde into (3-Fluorofuran-2-yl)methanol. This pathway is fundamental for introducing a hydroxymethyl group onto the fluorinated furan ring.

Formation of Imines, Oximes, and Hydrazones

The reaction of 3-Fluorofuran-2-carbaldehyde with primary amines and their derivatives leads to the formation of C=N double bonds, yielding imines, oximes, and hydrazones. These reactions are typically condensation reactions where a molecule of water is eliminated. masterorganicchemistry.com

Imines (Schiff Bases): The condensation of 3-Fluorofuran-2-carbaldehyde with primary amines produces imines. This reaction is generally reversible and can be catalyzed by acid. masterorganicchemistry.com The introduction of fluorine into the molecular structure can significantly alter the biological and chemical properties of the resulting imine. nih.gov

Oximes: Reaction with hydroxylamine (B1172632) (NH₂OH) converts the aldehyde into an oxime. masterorganicchemistry.com Oximes are crystalline solids and are useful in the purification and characterization of carbonyl compounds. The synthesis is typically achieved by reacting the aldehyde with hydroxylamine hydrochloride in the presence of a base.

Hydrazones: Condensation with hydrazine (B178648) (NH₂NH₂) or its substituted derivatives (e.g., phenylhydrazine) yields hydrazones. soeagra.com These derivatives have been extensively studied due to their diverse biological activities. soeagra.com The reaction mechanism involves a nucleophilic attack by the hydrazine on the carbonyl carbon, followed by dehydration. soeagra.com

| Reagent | Product Class | General Product Structure |

|---|---|---|

| Primary Amine (R-NH₂) | Imine (Schiff Base) | 3-Fluoro-N-(furan-2-ylmethylene)alkan-1-amine |

| Hydroxylamine (NH₂OH) | Oxime | 3-Fluorofuran-2-carbaldehyde oxime |

| Hydrazine (NH₂NH₂) | Hydrazone | (E)-(3-Fluorofuran-2-yl)methylene)hydrazine |

| Phenylhydrazine (PhNHNH₂) | Phenylhydrazone | 1-((3-Fluorofuran-2-yl)methylene)-2-phenylhydrazine |

Electrophilic Aromatic Substitution on the Furan Ring

The furan ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution, reacting much more rapidly than benzene. pearson.comchemicalbook.com The substitution typically occurs preferentially at the C2 (or C5) position due to the superior resonance stabilization of the resulting cationic intermediate (sigma complex). pearson.comquora.comquora.com

Regioselectivity and Reactivity Modulated by Fluorine

In 3-Fluorofuran-2-carbaldehyde, the furan ring is substituted at both the C2 and C3 positions, leaving C4 and C5 as potential sites for electrophilic attack. The regiochemical outcome is determined by the combined electronic effects of the existing substituents.

Fluorine Atom (F): Located at C3, the fluorine atom exerts a dual electronic influence. Due to its high electronegativity, it has a strong electron-withdrawing inductive effect, which deactivates the ring. libretexts.org However, through its lone pairs, it has an electron-donating resonance effect, which directs incoming electrophiles to the ortho and para positions. quora.com For a substituent at C3, the ortho position is C2 (which is blocked) and C4, and the para position is C5. The directing influence of fluorine is therefore towards C4 and C5.

The combined directing effects of the two substituents determine the final position of substitution. The carbaldehyde group strongly directs to C4. The fluorine atom directs to both C4 and C5. The convergence of the directing effects at the C4 position, coupled with the deactivating nature of both substituents, suggests that electrophilic aromatic substitution on 3-Fluorofuran-2-carbaldehyde will occur preferentially, albeit slowly, at the C4 position.

| Substituent | Position | Electronic Effect | Directing Influence | Favored Position(s) |

|---|---|---|---|---|

| -CHO (Carbaldehyde) | C2 | Deactivating (Electron-withdrawing) | Meta-directing | C4 |

| -F (Fluoro) | C3 | Deactivating (Inductive) / Activating (Resonance) | Ortho, Para-directing | C4, C5 |

| Predicted Overall Regioselectivity | C4 (major) |

Nitration and Halogenation Studies

While specific studies on 3-Fluorofuran-2-carbaldehyde are not prevalent, the outcomes of nitration and halogenation can be predicted based on established principles of electrophilic aromatic substitution on substituted furans.

Nitration: Furan itself is sensitive to strong acids, so nitration is typically carried out under mild conditions, for example, using acetyl nitrate (B79036) at low temperatures. pharmaguideline.com Given the deactivating nature of the substituents on 3-Fluorofuran-2-carbaldehyde, the reaction would likely require carefully controlled conditions. The nitronium ion (NO₂⁺) electrophile would be expected to substitute at the C4 position, yielding 3-Fluoro-4-nitrofuran-2-carbaldehyde. The formation of the sigma complex is generally the rate-limiting step in nitration reactions. nih.gov

Halogenation: Furan reacts vigorously with halogens like bromine and chlorine, often leading to polyhalogenation. pharmaguideline.com To achieve monosubstitution, milder conditions are necessary. quimicaorganica.org For furan derivatives with electron-withdrawing groups at the C2 position, halogenation often occurs at the C5 position. pharmaguideline.com However, in the case of 3-Fluorofuran-2-carbaldehyde, the directing effects point towards C4. Therefore, halogenation under controlled, mild conditions (e.g., N-bromosuccinimide or N-chlorosuccinimide) would be expected to primarily yield 4-Halo-3-fluorofuran-2-carbaldehyde.

Nucleophilic Aromatic Substitution (SNAr) at the Furan Ring

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for the functionalization of electron-deficient aromatic systems. In the case of 3-Fluorofuran-2-carbaldehyde, the furan ring, which is typically electron-rich, is activated towards nucleophilic attack by the combined electronic effects of the fluorine and carbaldehyde substituents.

Activation by the Fluorine and Carbaldehyde Groups

The fluorine atom at the 3-position and the carbaldehyde group at the 2-position work in concert to activate the furan ring for SNAr reactions. The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect). This effect polarizes the C-F bond and reduces the electron density of the furan ring, making it more electrophilic and thus more susceptible to attack by nucleophiles.

The carbaldehyde group further enhances this activation through its strong electron-withdrawing resonance effect (-M effect). The carbonyl group can delocalize the negative charge of the Meisenheimer-like intermediate formed during the nucleophilic attack, thereby stabilizing it and lowering the activation energy of the reaction. The ortho- and para-directing nature of the carbaldehyde group in nucleophilic aromatic substitution directs the attack to specific positions on the ring.

Displacement of Fluorine in SNAr Processes

In SNAr reactions involving 3-Fluorofuran-2-carbaldehyde, the fluorine atom typically serves as the leaving group. Despite the high strength of the C-F bond, the rate-determining step in most SNAr reactions is the initial nucleophilic attack and the formation of the stabilized intermediate, not the departure of the leaving group. The strong electron-withdrawing nature of fluorine facilitates this initial attack, making it a surprisingly good leaving group in this context.

A variety of nucleophiles can displace the fluorine atom, leading to a diverse range of substituted furan-2-carbaldehydes. For instance, reactions with amines (e.g., primary and secondary amines) and alkoxides (e.g., sodium methoxide) can proceed under relatively mild conditions to afford the corresponding 3-amino and 3-alkoxy derivatives.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions of 3-Halofuran-2-carbaldehydes

| Halogen (X) | Nucleophile | Product | Reference |

| F | R₂NH | 3-(Dialkylamino)furan-2-carbaldehyde | [Fictional Data] |

| F | RO⁻ | 3-Alkoxyfuran-2-carbaldehyde | [Fictional Data] |

| Cl | RSH | 3-(Alkylthio)furan-2-carbaldehyde | [Fictional Data] |

Metalation and Cross-Coupling Reactions

Metalation and subsequent cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures from simple furan precursors.

Directed ortho-Metalation (DoM) Strategies Adjacent to Fluorine

Directed ortho-metalation (DoM) is a regioselective method for the deprotonation of aromatic rings at a position ortho to a directing metalation group (DMG). unblog.fruwindsor.cabaranlab.org In 3-Fluorofuran-2-carbaldehyde, both the fluorine atom and the carbaldehyde group can potentially act as directing groups. The fluorine atom is a moderate directing group, while the carbaldehyde, after in situ protection (e.g., as a hemiaminal), can also direct metalation.

Treatment with a strong base, such as an organolithium reagent (e.g., n-butyllithium or s-butyllithium), can lead to deprotonation at the C4 position, adjacent to the fluorine atom. unblog.fruwindsor.cabaranlab.org The resulting organolithium species can then be trapped with various electrophiles (e.g., aldehydes, ketones, alkyl halides) to introduce a new substituent at this position.

Suzuki, Stille, Negishi, and Heck Coupling Methodologies Involving Furan Derivatives

Palladium-catalyzed cross-coupling reactions are indispensable in modern organic synthesis. wikipedia.orgorganic-chemistry.orgwikipedia.orglibretexts.org While direct data for 3-Fluorofuran-2-carbaldehyde is scarce, the reactivity of related 3-halofuran derivatives in these reactions provides valuable insights. For these reactions to occur, the fluorine atom would typically need to be replaced by a more suitable leaving group for oxidative addition, such as bromine, iodine, or a triflate group.

Suzuki-Miyaura Coupling : This reaction involves the coupling of an organoboron compound with an organohalide. libretexts.orgnih.gov A 3-bromo or 3-iodo-furan-2-carbaldehyde derivative could be coupled with a variety of boronic acids or esters to introduce aryl, heteroaryl, or vinyl groups at the 3-position. nih.gov

Stille Coupling : The Stille reaction couples an organotin compound with an organohalide. wikipedia.orgorganic-chemistry.orgnrochemistry.comresearchgate.net A 3-stannylfuran-2-carbaldehyde or a 3-halofuran-2-carbaldehyde could be used as a coupling partner.

Negishi Coupling : This reaction utilizes an organozinc reagent to couple with an organohalide. Similar to the Suzuki and Stille reactions, this would require a 3-halo- or 3-zincio-furan-2-carbaldehyde derivative.

Heck Reaction : The Heck reaction couples an organohalide or triflate with an alkene. wikipedia.org A 3-bromo-, 3-iodo-, or 3-triflyloxy-furan-2-carbaldehyde could be reacted with various alkenes to introduce a vinyl substituent at the 3-position. libretexts.org

Table 2: Overview of Cross-Coupling Reactions for Furan Derivatives

| Reaction Name | Furan Substrate (X = Br, I, OTf) | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | 3-X-furan-2-carbaldehyde | R-B(OH)₂ | Pd catalyst, Base | 3-R-furan-2-carbaldehyde |

| Stille | 3-X-furan-2-carbaldehyde | R-SnBu₃ | Pd catalyst | 3-R-furan-2-carbaldehyde |

| Negishi | 3-X-furan-2-carbaldehyde | R-ZnX | Pd or Ni catalyst | 3-R-furan-2-carbaldehyde |

| Heck | 3-X-furan-2-carbaldehyde | Alkene | Pd catalyst, Base | 3-Vinyl-furan-2-carbaldehyde |

Ring-Opening and Rearrangement Reactions of the Furan Core

The furan ring, being an aromatic heterocycle, is generally stable but can undergo ring-opening and rearrangement reactions under specific conditions, often promoted by acid or thermal activation. nih.govnih.govrsc.org

The presence of the electron-withdrawing carbaldehyde group can influence the stability of the furan ring in 3-Fluorofuran-2-carbaldehyde. Under strongly acidic conditions, protonation of the furan oxygen can lead to the formation of an oxonium ion, which can then be attacked by a nucleophile, initiating a ring-opening cascade to form 1,4-dicarbonyl compounds or other acyclic products. khanacademy.org

Thermal rearrangements, such as the Cope rearrangement, are also known for substituted furans, particularly those bearing vinyl groups. nih.gov While not directly applicable to 3-Fluorofuran-2-carbaldehyde itself, derivatives of this compound could potentially undergo such transformations. For instance, a Wittig reaction on the carbaldehyde group to introduce a vinyl substituent could create a substrate for a subsequent thermal rearrangement.

Photochemical and Electrochemical Transformations of 3-Fluorofuran-2-carbaldehyde

A comprehensive review of available scientific literature reveals a notable absence of specific research focused on the photochemical and electrochemical transformations of 3-Fluorofuran-2-carbaldehyde. While the broader fields of furan photochemistry and electrochemistry are well-established, dedicated studies involving this particular fluorinated derivative appear to be limited or not publicly documented.

In the realm of electrochemistry, studies on furan and its derivatives have demonstrated that electrochemical methods can induce various transformations. For example, the electrochemical fluorination of furan has been shown to yield difluoro products through a 1,4-addition mechanism. However, the specific electrochemical behavior of 3-Fluorofuran-2-carbaldehyde, including its oxidation and reduction potentials and the resulting products, has not been detailed in the existing literature.

Due to the lack of specific research data, a detailed discussion and a data table summarizing the photochemical and electrochemical transformations of 3-Fluorofuran-2-carbaldehyde cannot be provided at this time. Further experimental investigation is required to elucidate the reactivity of this compound under photochemical and electrochemical conditions.

Applications of 3 Fluorofuran 2 Carbaldehyde in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Systems

The inherent reactivity of the aldehyde and the furan (B31954) core makes 3-Fluorofuran-2-carbaldehyde an excellent starting material for the synthesis of various heterocyclic systems. Its structure allows for participation in cyclization and condensation reactions to form both simple and fused heterocyclic scaffolds of significant interest in medicinal and materials chemistry.

The carbaldehyde group is a key functional group for building nitrogen-containing heterocycles. Through condensation with various nitrogen-based nucleophiles, 3-Fluorofuran-2-carbaldehyde can be converted into a range of important scaffolds.

Pyridine (B92270) Scaffolds: Pyridine rings can be synthesized through various condensation strategies involving aldehydes. While specific examples utilizing 3-Fluorofuran-2-carbaldehyde are not extensively documented, established methods like the Chichibabin synthesis or variations of the Hantzsch pyridine synthesis can be adapted. For instance, the reaction of an enolate with an α,β-unsaturated imine derived from 3-Fluorofuran-2-carbaldehyde could provide a pathway to substituted pyridines. The aldehyde serves as the electrophilic precursor for forming the necessary intermediates.

Pyrimidine (B1678525) Scaffolds: The synthesis of pyrimidines often involves the condensation of a 1,3-dicarbonyl compound (or equivalent) with a C-N-C synthon like urea, thiourea (B124793), or guanidine. 3-Arylmethylidenefuran-2(3H)-ones, which can be derived from furan carbaldehydes, are known to react with binucleophilic reagents like thiourea to yield pyrimidine derivatives. nih.gov This suggests a viable route where 3-Fluorofuran-2-carbaldehyde could first be converted into a chalcone-like intermediate and then cyclized to form a pyrimidine ring.

Pyrazole (B372694) Scaffolds: Pyrazoles are typically synthesized via the reaction of a 1,3-dielectrophile with hydrazine (B178648) or its derivatives. mdpi.com The Vilsmeier-Haack reaction, for example, is a common method for producing pyrazole-4-carbaldehydes from hydrazones, which are readily formed from aldehydes. nih.govnih.gov Therefore, condensation of 3-Fluorofuran-2-carbaldehyde with a substituted hydrazine would yield a hydrazone intermediate, which could then undergo cyclization or be used in cycloaddition reactions to furnish pyrazole scaffolds. nih.gov

Table 1: Synthesis of Heterocyclic Scaffolds from Aldehyde Precursors

| Heterocycle | General Method | Role of 3-Fluorofuran-2-carbaldehyde | Potential Reactants |

|---|---|---|---|

| Pyridine | Condensation/Cyclization | Forms α,β-unsaturated imine intermediate | Ammonia, Amines, Enolates |

| Pyrimidine | Condensation of 1,3-dicarbonyl equivalent | Precursor to chalcone-like intermediates | Thiourea, Guanidine |

| Pyrazole | Hydrazone formation and cyclization | Aldehyde source for hydrazone | Hydrazine, Substituted Hydrazines |

Furan carbaldehydes are valuable precursors for constructing fused heterocyclic systems, where the furan ring is annulated with another ring. nih.govairo.co.in These reactions often leverage the aldehyde for an initial condensation, followed by a cyclization step involving the furan ring itself.

One prominent example is the Erlenmeyer-Plöchl reaction, where an aldehyde condenses with hippuric acid in the presence of acetic anhydride (B1165640) to form an azlactone, specifically a 4-heteroarylidene-2-phenyl-1,3-oxazol-5(4H)-one. nih.gov Studies have shown that various substituted furan-2-carboxaldehydes readily undergo this reaction. nih.govresearchgate.net The reactivity is influenced by substituents on the furan ring; electron-withdrawing groups can activate the carbonyl group, leading to faster reactions. nih.gov This methodology provides a direct route to furan-fused oxazolones from 3-Fluorofuran-2-carbaldehyde.

Furthermore, furan carbaldehydes can be utilized in the synthesis of other fused systems like furo[b]pyrroles. The condensation reaction of furo[b]pyrrole type aldehydes with hippuric acid demonstrates the versatility of this approach for creating more complex, fused architectures. nih.gov

Table 2: Examples of Fused Ring Synthesis from Furan Carbaldehydes

| Starting Aldehyde | Reagent | Fused Ring System | Reference |

|---|---|---|---|

| 5-(2-Bromophenyl)furan-2-carboxaldehyde | Hippuric Acid | (4E)-2-phenyl-4-{[5-(2-bromophenyl)-2-furyl]methylene}-1,3-oxazol-5(4H)-one | nih.gov |

| Furo[3,2-b]pyrrole-2-carbaldehyde derivatives | Hippuric Acid | Methyl-2-[(E)-(5-oxo-2-phenyl-1,3-oxazol-5(4H)-ylidene)methyl]furo[3,2-b]-pyrrole-5-carboxylates | nih.gov |

Precursor for Chirality Introduction and Asymmetric Synthesis

The creation of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and materials science. The carbaldehyde group of 3-Fluorofuran-2-carbaldehyde is an ideal prochiral center for introducing chirality through asymmetric synthesis.

The carbonyl carbon of the aldehyde is sp²-hybridized and planar, allowing nucleophiles to attack from one of two faces. In asymmetric synthesis, this facial selectivity is controlled by a chiral influence, such as a chiral catalyst or reagent, to produce one enantiomer in excess.

Common stereoselective transformations include:

Asymmetric Nucleophilic Addition: The addition of organometallic reagents (e.g., Grignard or organolithium reagents) or other nucleophiles to the aldehyde can be rendered stereoselective by using a chiral ligand to coordinate the metal. This generates a chiral secondary alcohol.

Asymmetric Reduction: The reduction of the aldehyde to a primary alcohol is not a stereogenic process. However, if the aldehyde is converted to a ketone, its asymmetric reduction can create a chiral center.

Organocatalysis: Chiral amines (like proline and its derivatives) can catalyze asymmetric additions to aldehydes by forming chiral enamine or iminium ion intermediates, which then react with high stereoselectivity. mdpi.com

While specific studies on 3-Fluorofuran-2-carbaldehyde are limited, the principles of asymmetric transformations of aldehydes are well-established and directly applicable. researchgate.net

A chiral auxiliary is a chiral compound that is temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered. sigmaaldrich.com

For a substrate like 3-Fluorofuran-2-carbaldehyde, a chiral auxiliary strategy could be employed in several ways:

The aldehyde is first converted into another functional group, such as an α,β-unsaturated acid.

This new substrate is then attached to a chiral auxiliary, for instance, an Evans oxazolidinone or pseudoephedrine, forming a chiral amide. wikipedia.org

The chiral auxiliary then sterically directs subsequent reactions, such as alkylation or conjugate addition, to occur on one face of the molecule.

Finally, the auxiliary is cleaved, yielding an enantiomerically enriched product.

This powerful strategy allows for the reliable introduction of chirality, and its application to derivatives of 3-Fluorofuran-2-carbaldehyde would open pathways to a wide array of chiral building blocks. sfu.ca

Role in Cascade Reactions and Multicomponent Reactions

Multicomponent Reactions (MCRs): MCRs involve the reaction of three or more starting materials in a one-pot procedure. Aldehydes are frequent participants in well-known MCRs like the Ugi, Passerini, and Biginelli reactions. Research has demonstrated the participation of furan-2-carboxaldehyde in MCRs with reagents such as cyanoacetic acid and thiophenol, leading to complex, highly functionalized products. researchgate.net The electrophilic nature of the aldehyde carbonyl in 3-Fluorofuran-2-carbaldehyde makes it a prime substrate for initiating such reaction cascades.

Cascade Reactions: In a cascade reaction, the product of an initial reaction becomes the substrate for a subsequent intramolecular transformation. 20.210.105 For example, a catalyst-free cascade reaction between salicylaldehydes and nitroepoxides has been used to synthesize benzofuran (B130515) derivatives. nih.gov An initial condensation or addition involving the aldehyde group of 3-Fluorofuran-2-carbaldehyde could generate an intermediate that is poised to undergo a subsequent intramolecular cyclization, potentially involving the furan ring, to build complex fused systems. rsc.org

Table 3: Potential Advanced Synthesis Applications

| Reaction Type | Description | Role of 3-Fluorofuran-2-carbaldehyde |

|---|---|---|

| Multicomponent Reaction | Three or more reactants combine in one pot to form a product that contains portions of all reactants. | Acts as the electrophilic aldehyde component. |

| Cascade Reaction | A sequence of intramolecular reactions where the product of one step triggers the next. | The aldehyde group undergoes an initial reaction to form an intermediate that subsequently cyclizes. |

Scaffold for Combinatorial Library Generation (Synthetic Methodology Focus)

The use of a central scaffold to generate a large number of structurally related compounds is a cornerstone of combinatorial chemistry, enabling the rapid exploration of chemical space for drug discovery and other applications. broadinstitute.org Furan derivatives, due to their versatile reactivity, are often employed as such scaffolds. mdpi.com

Potential Synthetic Transformations for Library Generation:

The aldehyde group is amenable to a wide array of reactions suitable for combinatorial synthesis, including:

Reductive amination: To introduce diverse amine functionalities.

Wittig and Horner-Wadsworth-Emmons reactions: To generate various alkenes.

Grignard and organolithium additions: To create a range of secondary alcohols.

Oxidation: To form the corresponding carboxylic acid, which can then be converted to a variety of amides and esters.

The fluorine atom at the 3-position primarily influences the electronic properties of the furan ring, potentially enhancing the reactivity of other positions towards nucleophilic or electrophilic attack. nih.gov Methodologies developed for other substituted furan-2-carbaldehydes could theoretically be adapted for 3-Fluorofuran-2-carbaldehyde to build diverse libraries. For instance, a strategy used for the synthesis of skeletally diverse small molecules from a common furaldehyde substrate could potentially be applied. broadinstitute.org

A hypothetical combinatorial library synthesis starting from 3-Fluorofuran-2-carbaldehyde could involve a multi-step sequence where each step introduces a new element of diversity.

| Step | Reaction Type | Reagent Class | Resulting Functionality |

| 1 | Reductive Amination | Primary Amines (R¹-NH₂) | Secondary Amine |

| 2 | Acylation | Acid Chlorides (R²-COCl) | Amide |

| 3 | Further modification | Various | Diverse final products |

This table illustrates a potential pathway for generating a library of compounds based on the 3-fluorofuran (B6597316) scaffold. The specific building blocks (R¹ and R²) would be chosen from a pre-selected set to ensure chemical diversity in the final library.

Integration into Total Synthesis of Natural Products and Designed Molecules

Fluorinated building blocks are increasingly incorporated into the total synthesis of natural products and other complex molecules to modulate their biological activity. researchgate.netresearchgate.net The strategic placement of fluorine can lead to enhanced metabolic stability, increased binding affinity, and altered bioavailability. nih.gov

Currently, there are no specific examples in the scientific literature detailing the incorporation of 3-Fluorofuran-2-carbaldehyde as a distinct building block in the total synthesis of a natural product. The synthesis of fluorinated natural products has been achieved, but these often involve the introduction of fluorine at a later stage of the synthesis or the use of other fluorinated precursors. nih.gov

However, the furan ring itself is a structural motif found in numerous natural products. mdpi.com Therefore, 3-Fluorofuran-2-carbaldehyde represents a potential starting material for the synthesis of fluorinated analogs of these natural products. The aldehyde functionality can be used to build the carbon skeleton of the target molecule through various C-C bond-forming reactions.

Hypothetical Application in Natural Product Analog Synthesis:

Consider a natural product containing a furan-2-yl methanol (B129727) substructure. A synthetic route to a fluorinated analog could involve the use of 3-Fluorofuran-2-carbaldehyde as a starting material.

| Synthetic Step | Transformation | Purpose |

| 1 | Reduction of aldehyde | Forms the primary alcohol corresponding to the natural product substructure. |

| 2 | Elaboration of the carbon chain | Builds the remainder of the natural product's molecular framework. |

| 3 | Cyclization and functional group interconversions | Completes the synthesis of the fluorinated analog. |

The resulting analog, now containing a fluorine atom at the 3-position of the furan ring, could exhibit altered biological properties compared to the parent natural product. This approach allows for the systematic exploration of structure-activity relationships.

Computational and Theoretical Investigations of 3 Fluorofuran 2 Carbaldehyde

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in describing the electronic landscape of 3-Fluorofuran-2-carbaldehyde. These calculations provide a fundamental understanding of the molecule's stability, reactivity, and spectroscopic properties.

The electronic properties of 3-Fluorofuran-2-carbaldehyde are governed by the interplay between the furan (B31954) ring and its two substituents: a fluorine atom at the C3 position and a carbaldehyde group at the C2 position. The fluorine atom acts as a strong σ-electron withdrawing group due to its high electronegativity, and a weaker π-electron donating group via its lone pairs. The carbaldehyde group is strongly electron-withdrawing through both σ-inductive and π-resonance effects.

This substitution pattern significantly perturbs the π-electron system of the furan ring. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's reactivity. ucsb.edu Computational studies on analogous substituted furans suggest that the HOMO would be distributed over the furan ring, particularly at the C5 position, which is furthest from the electron-withdrawing groups. semanticscholar.org Conversely, the LUMO is expected to be lowered in energy and primarily localized over the electron-deficient carbaldehyde group and the C2-C3 bond. ucsb.edu

The electron density distribution, therefore, is highly polarized. A molecular electrostatic potential (MEP) map, derived from DFT calculations, would likely show a region of high negative potential (red) around the carbonyl oxygen and a region of positive potential (blue) near the aldehyde proton and the furan ring protons. This distribution indicates that the carbonyl oxygen is a primary site for electrophilic attack, while the aldehyde carbon and specific positions on the ring are susceptible to nucleophilic attack. semanticscholar.org

The aromaticity of the furan ring is a subject of considerable theoretical interest. Furan itself possesses a moderate degree of aromaticity due to the participation of one of the oxygen's lone pairs in the 6π-electron system. chemrxiv.org The introduction of a highly electronegative fluorine atom at the C3 position has a notable impact. The strong inductive electron withdrawal by fluorine tends to decrease the electron density within the ring, which can lead to a reduction in its aromatic character. researchgate.net

This altered electronic character directly influences the molecule's reactivity.

Electrophilic Aromatic Substitution : The combined electron-withdrawing effects of the fluorine and carbaldehyde groups deactivate the furan ring towards electrophilic substitution compared to unsubstituted furan. Computational models can predict the most likely site of substitution by analyzing the calculated charge distributions and the energies of potential intermediates (sigma complexes). nih.gov

Nucleophilic Reactions : The lowered energy of the LUMO makes the molecule a better electron acceptor. This enhances its reactivity in reactions such as nucleophilic addition to the carbonyl group and makes the ring more susceptible to nucleophilic aromatic substitution under certain conditions.

Cycloaddition Reactions : The electron-deficient nature of the π-system makes 3-Fluorofuran-2-carbaldehyde a more reactive dienophile in Diels-Alder reactions compared to furan itself, which more commonly acts as the diene.

Conformational Analysis and Rotational Barriers

The primary source of conformational isomerism in 3-Fluorofuran-2-carbaldehyde is the rotation around the single bond connecting the furan ring (C2) and the carbaldehyde group carbon. This rotation gives rise to two planar conformers, typically designated as O,O-syn and O,O-anti, based on the relative orientation of the furan's ring oxygen and the aldehyde's carbonyl oxygen.

Computational studies on the parent 3-formylfuran molecule using DFT (B3LYP/6-31+G*) have shown that it exists predominantly in the trans conformation (analogous to O,O-syn), which is more stable than the cis (O,O-anti) conformer. researchgate.net The presence of the fluorine atom at the C3 position in 3-Fluorofuran-2-carbaldehyde is expected to influence this preference through steric and electrostatic interactions (e.g., dipole-dipole repulsion between the C-F and C=O bonds).

The energy barrier to rotation between these two conformers can be calculated by performing a potential energy surface (PES) scan, where the dihedral angle is varied systematically and the energy is calculated at each step after optimizing the rest of the molecular geometry. nih.govrsc.org For 3-formylfuran, the rotational barrier was calculated to be 8.10 kcal/mol. researchgate.net The fluorine substituent in 3-fluorofuran-2-carbaldehyde would likely modify this barrier. DFT calculations are essential for quantifying these subtle energetic differences.

| Conformer | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) | Source |

|---|---|---|---|

| O,O-syn (trans) | 0.00 | 8.10 | researchgate.net |

| O,O-anti (cis) | >0 |

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is a powerful tool for mapping out the entire energy landscape of a chemical reaction, including reactants, products, intermediates, and, crucially, transition states. This allows for a detailed investigation of reaction mechanisms at the molecular level.

The synthesis of substituted furans often involves multiple steps. Theoretical modeling can provide insight into these processes. For instance, the Vilsmeier-Haack formylation is a common method for introducing a carbaldehyde group onto a furan ring. A computational study of this reaction applied to 3-fluorofuran (B6597316) would involve:

Reactant and Reagent Modeling : Optimizing the geometries of 3-fluorofuran and the Vilsmeier reagent (e.g., chloroiminium cation).

Transition State Searching : Locating the transition state for the initial electrophilic attack of the reagent on the furan ring. The structure of this transition state reveals the preferred geometry of approach.

Intermediate Characterization : Calculating the structure and stability of the resulting cationic intermediate (sigma complex).

Energy Profile Mapping : Connecting all stationary points (reactants, transition states, intermediates, products) on the potential energy surface to generate a complete reaction energy profile, which provides the activation energies for each step.

These models can help rationalize experimentally observed yields and regioselectivity and can be used to optimize reaction conditions.

For reactions involving 3-Fluorofuran-2-carbaldehyde, computational methods can predict the selectivity with a high degree of accuracy.

Regioselectivity : In an electrophilic substitution reaction, the incoming electrophile could potentially attack the C4 or C5 position. By calculating the energies of the transition states leading to both possible products, the favored pathway can be identified as the one with the lower activation energy. researchgate.net Reactivity indices derived from DFT, such as Fukui functions or local hypersoftness, can also be used to predict the most reactive site on the ring. dntb.gov.ua

Stereoselectivity : In reactions creating a new stereocenter, such as the nucleophilic addition of a Grignard reagent to the aldehyde, computational modeling can predict which diastereomer will be favored. This is achieved by calculating the transition state energies for the nucleophile's attack on the two different faces (Re/Si) of the carbonyl group. The difference in these activation energies can be used to predict the diastereomeric ratio. Similarly, for Diels-Alder reactions where 3-Fluorofuran-2-carbaldehyde acts as a dienophile, DFT calculations can determine the relative energies of the transition states leading to endo and exo products, thereby predicting the stereochemical outcome. researchgate.net The presence of fluorine has been shown in related systems to significantly influence this selectivity.

Theoretical Spectroscopic Predictions

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing insights that complement and aid in the interpretation of experimental data. For 3-Fluorofuran-2-carbaldehyde, theoretical predictions of its vibrational, electronic, and nuclear magnetic resonance spectra can elucidate the influence of its specific electronic structure and conformation on its spectroscopic signatures.

Vibrational (IR) and Electronic (UV-Vis) Spectral Computations

Density Functional Theory (DFT) is a commonly employed method for the accurate prediction of vibrational spectra. dtic.milnih.gov By calculating the second derivatives of the energy with respect to atomic displacements, one can determine the frequencies and intensities of the fundamental vibrational modes. For 3-Fluorofuran-2-carbaldehyde, a representative calculation could be performed using the B3LYP functional with a 6-311++G(d,p) basis set. researchgate.net The resulting infrared (IR) spectrum is characterized by several key vibrational modes. The C=O stretching frequency of the aldehyde group is a prominent feature, typically appearing at a lower wavenumber when conjugated with the furan ring. The C-F stretching vibration is also a characteristic feature, along with the various C-H and C-O stretching and bending modes of the furan ring. vscht.cz

Time-dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and, consequently, predicting UV-Vis absorption spectra. mdpi.comnih.gov These calculations can reveal the nature of the electronic transitions, such as n → π* or π → π* transitions, and their corresponding absorption wavelengths (λmax). lakeheadu.ca For 3-Fluorofuran-2-carbaldehyde, the presence of the fluorine atom and the carbonyl group is expected to influence the energies of the molecular orbitals involved in these transitions.

Below is a table of hypothetical, yet plausible, theoretically predicted vibrational frequencies and electronic transitions for 3-Fluorofuran-2-carbaldehyde, based on computational methods applied to similar molecules.

Table 1: Predicted Vibrational Frequencies and Electronic Transitions for 3-Fluorofuran-2-carbaldehyde

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) ** | Electronic Transition | Predicted λmax (nm) |

|---|---|---|---|

| C-H (aldehyde) stretch | 2850 | n → π | 320 |

| C=O stretch | 1695 | π → π | 250 |

| C=C stretch (ring) | 1580 | ||

| C-F stretch | 1250 |

This is an interactive data table. You can sort and filter the data.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions for Electronic Effects

The prediction of NMR chemical shifts through computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, is a valuable tool for structure elucidation. nih.govrsc.org These calculations are sensitive to the electronic environment of each nucleus. In 3-Fluorofuran-2-carbaldehyde, the electronegative fluorine atom and the electron-withdrawing aldehyde group are expected to have a significant impact on the ¹H, ¹³C, and ¹⁹F chemical shifts.

The fluorine atom's electron-withdrawing nature would deshield adjacent protons and carbons, leading to downfield shifts in their NMR spectra. The aldehyde proton is also expected to be significantly deshielded. ¹⁹F NMR is particularly sensitive to the electronic environment, and its predicted chemical shift can be a key identifier for the molecule. researchgate.net

The following table presents illustrative predicted NMR chemical shifts for 3-Fluorofuran-2-carbaldehyde, calculated to demonstrate the electronic effects of the substituents.

Table 2: Predicted NMR Chemical Shifts (in ppm) for 3-Fluorofuran-2-carbaldehyde | Atom | Predicted ¹H Chemical Shift | Predicted ¹³C Chemical Shift | Predicted ¹⁹F Chemical Shift | | :--- | :--- | :--- | :--- | | H (aldehyde) | 9.8 | C2 (with CHO) | 175 | F | -130 | | H4 | 6.5 | C3 (with F) | 160 | | | | H5 | 7.5 | C4 | 110 | | | | | | C5 | 145 | | |

This is an interactive data table. You can sort and filter the data.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of 3-Fluorofuran-2-carbaldehyde, such as its conformational preferences and interactions with its environment. psu.edusemanticscholar.org By simulating the motion of the atoms over time, MD can reveal the flexibility of the molecule, including the rotation around the bond connecting the aldehyde group to the furan ring. These simulations can also be used to study how the molecule interacts with solvents or biological macromolecules, providing a molecular-level understanding of its behavior in different environments. nih.govresearchgate.net For instance, MD simulations could be employed to investigate the stability of different conformers and the energy barriers between them, which can influence the molecule's reactivity and spectroscopic properties.

Conclusion and Future Directions in Research on 3 Fluorofuran 2 Carbaldehyde

Summary of Key Synthetic and Reactivity Discoveries

While dedicated literature on the synthesis of 3-Fluorofuran-2-carbaldehyde is not extensive, its preparation can be inferred from established fluorination and furan (B31954) chemistry principles. The direct fluorination of furan-2-carbaldehyde presents a significant challenge due to the acid-sensitive nature of the furan ring and the potential for competing reactions. pharmaguideline.com Methodologies for the synthesis of fluorinated furans often suffer from low yields or limited generality. nih.gov A plausible approach involves the multi-step synthesis from a pre-fluorinated precursor, followed by the introduction or modification of the aldehyde functional group.

The reactivity of 3-Fluorofuran-2-carbaldehyde is dictated by the interplay between the furan ring, the aldehyde group, and the C3-fluorine substituent. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect. This is expected to modulate the reactivity of the aldehyde group and the stability of the furan ring. For instance, the electrophilicity of the aldehyde carbon is likely increased, potentially enhancing its reactivity towards nucleophiles. Conversely, the electron density of the furan ring is reduced, which could decrease its susceptibility to electrophilic substitution compared to non-fluorinated furfural. pharmaguideline.com

Table 1: Predicted Reactivity of 3-Fluorofuran-2-carbaldehyde

| Reaction Type | Reagent/Conditions | Expected Product | Influence of C3-Fluorine |

| Aldehyde Condensation | Malonic Acid, Piperidine | 3-(3-Fluoro-2-furyl)propenoic acid | Increased reactivity of the aldehyde may facilitate condensation. |

| Nucleophilic Addition | Grignard Reagents (R-MgBr) | 1-(3-Fluoro-2-furyl)alkanol | Enhanced electrophilicity of the carbonyl carbon. |

| Oxidation | Mild oxidizing agent (e.g., Ag₂O) | 3-Fluorofuran-2-carboxylic acid | Generally follows standard aldehyde chemistry. |

| Reduction | Sodium borohydride (B1222165) (NaBH₄) | (3-Fluoro-2-furyl)methanol | Generally follows standard aldehyde chemistry. |

| Electrophilic Aromatic Substitution | Nitrating agent (e.g., Acetyl nitrate) | 3-Fluoro-5-nitrofuran-2-carbaldehyde | The electron-withdrawing fluorine deactivates the ring, directing substitution to the C5 position. |

Emerging Methodologies for Fluorine Introduction and Functionalization

The development of novel fluorination methods is critical for accessing compounds like 3-Fluorofuran-2-carbaldehyde and its derivatives. nih.gov Traditional methods often rely on harsh, expensive, or hazardous reagents. news-medical.netgoogle.com However, significant advances have been made in recent years, particularly through the use of organo- and transition-metal catalysis. nih.gov

Emerging strategies that could be applied to furan scaffolds include:

Transition-Metal-Catalyzed C-H Fluorination: Palladium-catalyzed methods have been developed for the fluorination of arylboronic acids and could potentially be adapted for the direct C-H fluorination of furan rings, offering a more atom-economical approach. pharmtech.com

Electrophilic Fluorination: The development of new electrophilic fluorinating reagents (F⁺ sources) continues to provide milder and more selective options for fluorinating electron-rich aromatic and heteroaromatic systems. google.com

Nucleophilic Fluorination: Researchers have discovered facile methods for introducing fluorine using the widely available fluoride (B91410) anion (F⁻) by reversing the polarity of the organic substrate, a strategy that could offer a more cost-effective route. news-medical.net

Electrocatalytic Strategies: The use of electrochemistry to generate fluorinating species, such as from sulfur hexafluoride (SF₆), represents a cutting-edge approach that operates under mild conditions. researchgate.net

These modern techniques are pivotal for overcoming the challenges associated with the formation of the carbon-fluorine bond, which is hampered by factors like the high hydration energy of fluoride and the strength of metal-fluorine bonds. nih.gov

Table 2: Comparison of Modern Fluorination Methodologies

| Methodology | Fluorine Source | Key Advantages | Potential Challenges for Furans |

| Transition-Metal Catalysis | Electrophilic (e.g., AgF) or Nucleophilic (e.g., CsF) | High selectivity, functional group tolerance, late-stage functionalization. nih.govpharmtech.com | Catalyst poisoning by heteroatoms, stability of the furan ring under catalytic conditions. |

| Advanced Electrophilic Reagents | N-Fluoropyridinium salts, Selectfluor® | Milder conditions, improved safety profile over F₂ gas. nih.gov | Regioselectivity on the furan ring, potential for over-fluorination. |

| Polarity-Reversed Nucleophilic Fluorination | Fluoride Anion (e.g., KF, CsF) | Use of inexpensive and abundant fluoride sources. news-medical.net | Requires specific substrate activation, may not be directly applicable to neutral furans. |

| Electrocatalysis | Sulfur Hexafluoride (SF₆) | Mild reaction conditions, use of a stable and inexpensive fluorine source. researchgate.net | Substrate scope is still under development, potential for competing electrochemical reactions. |

Untapped Potential in Advanced Synthetic Methodologies

The unique electronic profile of 3-Fluorofuran-2-carbaldehyde makes it a valuable building block for advanced synthetic applications beyond simple derivatization. Its potential remains largely untapped in several key areas:

Fluorinated Heterocycle Synthesis: The compound can serve as a precursor for more complex, fluorinated heterocyclic systems through cycloaddition reactions. For example, its derivatives could participate in Diels-Alder reactions, acting as either the diene or dienophile component to construct fluorinated polycyclic frameworks. researchgate.net

Organocatalysis: The aldehyde functionality is a well-known handle for organocatalytic transformations. The fluorine substituent could be used to tune the stereochemical outcome of reactions, such as asymmetric aldol (B89426) or Michael additions, leading to chiral fluorinated products.

Multicomponent Reactions: As a functionalized aldehyde, it is an ideal candidate for multicomponent reactions (MCRs), enabling the rapid assembly of complex molecular architectures containing a fluorofuran motif in a single step.

Interdisciplinary Research Opportunities (excluding biological/medicinal applications)

The unique properties imparted by the fluorine atom open up research avenues in fields outside of medicine. nih.gov

Materials Science: Fluorinated polymers often exhibit desirable properties such as high thermal stability, chemical resistance, and low surface energy. 3-Fluorofuran-2-carbaldehyde could be used as a monomer or a precursor to monomers for the synthesis of novel fluorinated polymers derived from a sustainable, bio-based feedstock. nih.gov These materials could find applications in advanced coatings, membranes, or specialty plastics.

Analytical Chemistry and Sensing: Furan-based carbaldehydes have been investigated as fluorogenic reagents. For instance, 3-(2-furoyl)quinoline-2-carbaldehyde reacts with primary amines to produce highly fluorescent products, enabling their detection at very low concentrations. nih.govnih.gov By analogy, 3-Fluorofuran-2-carbaldehyde could be explored as a scaffold for developing new fluorescent probes or sensors for analytical applications, where the fluorine atom could be used to fine-tune the photophysical properties (e.g., emission wavelength, quantum yield) of the resulting dye.

Challenges and Perspectives in Fluorinated Furan Chemistry

Despite its potential, the field of fluorinated furan chemistry faces several significant hurdles. The functionalization of furanic building blocks with fluorine remains underdeveloped compared to other aromatic systems. nih.gov Key challenges include:

Synthetic Accessibility: Developing general, high-yielding, and cost-effective syntheses for specifically substituted fluorofurans like 3-Fluorofuran-2-carbaldehyde is a primary obstacle. nih.gov

Ring Stability: The furan ring is susceptible to opening or polymerization under strongly acidic or harsh reaction conditions, which are often employed in traditional fluorination chemistry. pharmaguideline.com

Regiocontrol: Achieving selective fluorination at a specific position on the furan ring, especially in the presence of other functional groups, is a non-trivial synthetic problem.

C-F Bond Functionalization: While the C-F bond is typically robust, methods for its selective transformation to introduce further complexity are limited, especially in the context of furan rings. nih.gov

In perspective, overcoming these challenges will require continued innovation in synthetic methodology. The advancement of catalytic C-H functionalization and late-stage fluorination techniques will be crucial for making these valuable molecules more accessible. nih.govpharmtech.com As synthetic barriers are lowered, the full potential of 3-Fluorofuran-2-carbaldehyde as a versatile building block in materials science and analytical chemistry can be realized, paving the way for new discoveries rooted in sustainable chemical feedstocks.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-fluorofuran-2-carbaldehyde with high purity?

- Methodology : The compound is commonly synthesized via halogenation or fluorination of furan-2-carbaldehyde derivatives. A practical approach involves using fluorinating agents (e.g., Selectfluor™) under anhydrous conditions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to achieve >95% purity. Structural validation should include H/C NMR and GC-MS to confirm the fluorine substitution at the 3-position . For scalable protocols, refer to supplemental procedures in analogous furan aldehyde syntheses, such as those for 2-arylfuropyran carbaldehydes .

Q. How can researchers characterize 3-fluorofuran-2-carbaldehyde’s structural and electronic properties?

- Methodology :

- Spectroscopy : H NMR (δ ~9.6 ppm for aldehyde proton; coupling constants to identify fluorine-proton interactions) and F NMR (to confirm fluorine position). IR spectroscopy can validate carbonyl stretching (~1680 cm).

- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to assess purity, as described for related furan aldehydes .

- Computational Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to model electronic effects of fluorine substitution on reactivity .

Q. What safety precautions are advised for handling 3-fluorofuran-2-carbaldehyde given limited toxicological data?

- Methodology : Assume acute toxicity based on structural analogs (e.g., furan-2-carbaldehyde). Use fume hoods, nitrile gloves, and PPE. Store in airtight containers under inert gas. In case of exposure, follow protocols for similar aldehydes: rinse skin with water, seek medical attention, and provide SDS documentation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 3-fluorofuran-2-carbaldehyde in nucleophilic addition reactions?

- Methodology : Use molecular docking or MD simulations to study steric/electronic effects of the fluorine atom. Compare frontier molecular orbitals (HOMO/LUMO) with non-fluorinated analogs to predict regioselectivity. Validate with experimental kinetics (e.g., reaction with Grignard reagents) .

Q. What strategies resolve contradictions in crystallographic data for fluorinated furan derivatives?

- Methodology : Employ SHELX programs (e.g., SHELXL for refinement) to handle disorder or twinning in crystals. For ambiguous electron density near fluorine, use high-resolution data (≤1.0 Å) and restraint parameters. Cross-validate with spectroscopic data and DFT-optimized geometries .

Q. How can researchers design experiments to investigate the biological activity of 3-fluorofuran-2-carbaldehyde?

- Methodology :

- In vitro assays : Screen for antimicrobial or anticancer activity using MIC (Minimum Inhibitory Concentration) or MTT assays. Compare with non-fluorinated analogs to isolate fluorine’s role.

- Mechanistic studies : Use fluorescence labeling or isotopic tracing to track metabolic pathways. Reference benzofuran carboxamide derivatives for activity hypotheses .

Q. What analytical approaches address discrepancies in reported physicochemical properties (e.g., solubility, stability)?

- Methodology : Perform systematic stability studies under varying pH, temperature, and light conditions. Use DSC (Differential Scanning Calorimetry) to assess thermal degradation. For solubility, apply the shake-flask method with HPLC quantification. Publish datasets with raw chromatograms/spectra to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products